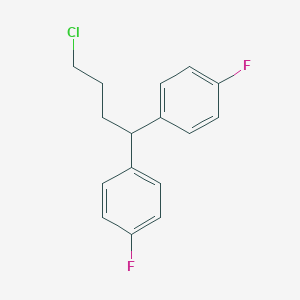
Z-Agalao
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate is a complex organic compound with a significant role in various scientific research fields. This compound is characterized by its intricate structure, which includes multiple functional groups and stereocenters, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Agalao involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to various reactions such as esterification, amidation, and protection-deprotection cycles. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product’s yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Z-Agalao involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2-methyl (2S,4S)-4-amino-1,2-pyrrolidinedicarboxylate hydrochloride
- 1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- 2-Methyl-2-propanol
Uniqueness
Compared to similar compounds, Z-Agalao stands out due to its complex structure and multiple functional groups
Eigenschaften
CAS-Nummer |
136687-69-9 |
|---|---|
Molekularformel |
C32H51N5O8 |
Molekulargewicht |
633.8 g/mol |
IUPAC-Name |
tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate |
InChI |
InChI=1S/C32H51N5O8/c1-20(2)17-22(24(39)36-32(10,11)27(42)45-29(3,4)5)34-26(41)31(8,9)35-23(38)18-33-25(40)30(6,7)37-28(43)44-19-21-15-13-12-14-16-21/h12-16,20,22H,17-19H2,1-11H3,(H,33,40)(H,34,41)(H,35,38)(H,36,39)(H,37,43)/t22-/m0/s1 |
InChI-Schlüssel |
GMEVJCGNEJSXAC-QFIPXVFZSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)OC(C)(C)C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)OCC1=CC=CC=C1 |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NC(C)(C)C(=O)OC(C)(C)C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)OC(C)(C)C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)OCC1=CC=CC=C1 |
Sequenz |
XGXLX |
Synonyme |
enzyloxycarbonyl-alpha-aminoisobutyryl-glycyl-alpha-aminoisobutyryl-leucyl-alpha-aminoisobutyryl-tert-butyl ester Z-AGALAO Z-Aib-Gly-Aib-Leu-Aib-OtBu |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)









